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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Pellotine
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Abstract
(-)-Pellotine is a phenolic tetrahydroisoquinoline alkaloid found predominantly in cacti of the

Lophophora genus, particularly Lophophora diffusa. Historically investigated for its sedative

and hypnotic properties, it represents a molecule of interest for neurological and

pharmacological research. This document provides a comprehensive technical overview of the

chemical structure, stereochemistry, and relevant physicochemical and pharmacological data

for (-)-Pellotine. It includes a summary of its synthesis and general protocols for its isolation

and characterization.

Chemical Structure
Pellotine is a substituted tetrahydroisoquinoline. The core of the molecule is a bicyclic system

consisting of a benzene ring fused to a dihydropyridine ring. The systematic IUPAC name for

pellotine is 1,2,3,4-tetrahydro-6,7-dimethoxy-1,2-dimethyl-8-isoquinolinol.

The key structural features are:

Tetrahydroisoquinoline Core: A bicyclic aromatic and aliphatic amine scaffold.

Substitution Pattern:
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Two methoxy groups (-OCH₃) at positions C6 and C7.

A hydroxyl group (-OH) at position C8, rendering it phenolic.

A methyl group (-CH₃) at position C1.

An N-methyl group (-NCH₃) at position N2.

Stereochemistry and Absolute Configuration
The chemical structure of pellotine contains a single stereocenter at the C1 position, giving rise

to two enantiomers: (+)-Pellotine and (-)-Pellotine.

Optical Activity: The prefixes (-) and (+) refer to the direction in which the molecule rotates

plane-polarized light (levorotatory and dextrorotatory, respectively). This is an experimentally

determined property.

Absolute Configuration: The absolute spatial arrangement of the atoms at the C1

stereocenter is described by the Cahn-Ingold-Prelog (CIP) priority rules, designated as either

(R) or (S). There is no universal correlation between the sign of optical rotation (+/-) and the

R/S designation.[1][2] However, for a specific pair of enantiomers, if one is (R) and

dextrorotatory (+), the other must be (S) and levorotatory (-).

For pellotine, the (+)-enantiomer has been assigned the (1S) configuration. Based on the

principle that enantiomers have equal and opposite optical rotations, the naturally occurring,

levorotatory (-)-Pellotine is deduced to have the (1R) absolute configuration.

Visualization of (-)-Pellotine Structure
The following diagram illustrates the chemical structure of (1R)-(-)-Pellotine, with the

stereochemistry at the C1 position explicitly shown.

Figure 1. Chemical structure of (1R)-(-)-Pellotine.

Data Presentation
Quantitative data for (-)-Pellotine is summarized below.
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Table 1: Physicochemical Properties
Property Value Source(s)

Systematic Name

(1R)-1,2,3,4-Tetrahydro-6,7-

dimethoxy-1,2-dimethyl-8-

isoquinolinol

Deduced

Common Names
(-)-Pellotine, Peyotline, N-

Methylanhalonidine
[3]

Molecular Formula C₁₃H₁₉NO₃ [3]

Molecular Weight 237.30 g/mol [3]

Melting Point 110-113 °C [3]

Appearance Plates from petroleum ether -

Table 2: Spectroscopic Data (¹H and ¹³C NMR)
Detailed high-resolution ¹H and ¹³C NMR spectral data for pellotine are available in the

supplementary information of the cited primary literature.[4][5] Based on the structure, the

following signals are expected:

Type Expected ¹H Signals (ppm)
Expected ¹³C Signals
(ppm)

Aromatic 1H, singlet (H-5) ~6 quaternary C, ~1 CH

Aliphatic (Ring)
Multiplets for CH₂ (C3, C4),

Quartet for CH (C1)
~2 CH₂, 1 CH

Methoxy 2x 3H, singlets ~2 CH₃

Methyl
3H, doublet (C1-Me), 3H,

singlet (N-Me)
~2 CH₃

Hydroxyl 1H, broad singlet -

Note: Precise chemical shifts (δ) and coupling constants (J) are solvent-dependent and should

be referenced from the primary source for accurate analysis.
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Table 3: Pharmacological Data
The pharmacological activity of racemic pellotine has been characterized, particularly at

serotonin (5-HT) receptors.[4]

Target Receptor Assay Type Value

5-HT₁D Binding Affinity (Kᵢ) 117 nM

5-HT₆ Binding Affinity (Kᵢ) 170 nM

5-HT₇ Binding Affinity (Kᵢ) 394 nM

5-HT₆ Functional Activity (EC₅₀) 94 nM (Partial Agonist)

5-HT₇ Functional Activity (EC₅₀) 291 nM (Inverse Agonist)

Experimental Protocols
Synthesis of (±)-Pellotine
A modern synthesis of racemic pellotine has been reported based on earlier work by Takido et

al. and Späth and Becke.[4][5] The synthesis is performed with racemic material as the

compound is reported to undergo rapid racemization in both acidic and basic media.[4] A

detailed, step-by-step protocol is available in the supplementary information of Poulie et al.,

2023.[4][5] The overall workflow is summarized below.
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Figure 2. Synthetic workflow for racemic pellotine.

Summary of Key Steps:
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Reductive Amination: A commercially available ketone precursor undergoes reductive

amination with 2,2-dimethoxyethylamine to form a secondary amine.

Ring Closure: The subsequent ring closure is achieved under acidic conditions, leading to

the formation of the tetrahydroisoquinoline core with a benzylic alcohol.

Reduction: The benzylic alcohol is reduced using a silane reducing agent.

N-methylation: The final step involves the methylation of the secondary amine on the ring to

yield pellotine.

General Protocol for Alkaloid Isolation from Lophophora
Pellotine is a major alkaloid in L. diffusa. A general acid-base extraction procedure can be

employed for its isolation from dried plant material.

Pulverization: Thoroughly dry the plant material (peyote buttons) and grind it into a fine

powder.

Defatting: Perform a preliminary extraction with a non-polar solvent like hexane to remove

fats and waxes. Discard the solvent.

Acid Extraction: Macerate or percolate the defatted plant material with an acidic aqueous

solution (e.g., 5% acetic acid or dilute HCl). This protonates the basic alkaloids, rendering

them soluble in the aqueous phase as salts.

Basification: Filter the acidic extract to remove solid plant matter. Add a base (e.g.,

ammonium hydroxide or NaOH) to the filtrate until the pH is alkaline (pH 9-11). This

deprotonates the alkaloid salts, converting them back to their free-base form.

Solvent Extraction: Extract the basified aqueous solution multiple times with a water-

immiscible organic solvent (e.g., dichloromethane or chloroform). The free-base alkaloids will

partition into the organic layer.

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and

evaporate the solvent to yield a crude alkaloid mixture. This mixture can then be subjected to
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further purification by column chromatography (silica or alumina) to isolate pellotine from

other alkaloids.

Protocol for Characterization by Optical Rotation
The stereochemical identity of (-)-Pellotine is confirmed by measuring its specific rotation using

a polarimeter.

Sample Preparation: Prepare a solution of the purified pellotine enantiomer in a suitable

solvent (e.g., chloroform or ethanol) at a precisely known concentration (c), typically in g/mL.

Polarimeter Setup: Use a polarimeter equipped with a sodium lamp (D-line, λ = 589.6 nm).

Calibrate the instrument with a blank solvent cell.[3]

Measurement: Fill a sample cell of a known path length (l), typically 1 decimeter (dm), with

the pellotine solution. Place the cell in the polarimeter and measure the observed angle of

rotation (α). A negative reading indicates levorotation (-).[3]

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α /

(l × c) The result is typically reported with the temperature and wavelength, e.g., [α]²⁵D. For

(-)-Pellotine, the value will be negative.

Conclusion
(-)-Pellotine is a well-defined tetrahydroisoquinoline alkaloid with a single (1R) stereocenter. Its

chemical structure, physicochemical properties, and pharmacological profile, particularly its

activity at serotonin receptors, make it a valuable subject for continued research in drug

development. The synthetic routes and isolation protocols are established, providing a solid

foundation for obtaining material for further study. This guide serves as a centralized technical

resource for professionals engaged in the study of this and related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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